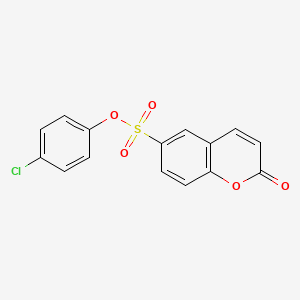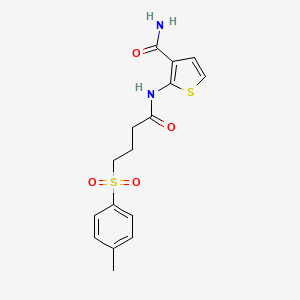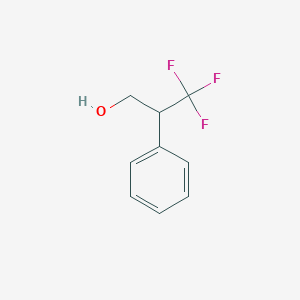
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Catalytic Activity and Environmental Applications
The compound has potential applications in catalysis and environmental remediation. For example, studies have shown the utility of related sulfone compounds in oxidative desulfurization, which is a critical process in removing sulfur-containing compounds from fuels, thereby reducing pollution (Hongying Lu et al., 2010). This demonstrates the broader applicability of sulfone compounds in environmental chemistry and green chemistry practices.
2. Material Science and Polymer Chemistry
In material science, sulfonated poly(ether sulfone)s have been synthesized for fuel cell applications, highlighting the role of sulfonate groups in enhancing proton conductivity in polymer membranes (Kazuya Matsumoto et al., 2009). This application is critical for developing more efficient and environmentally friendly energy sources.
3. Chemical Synthesis and Medicinal Chemistry
The synthesis of coumarine derivatives from 4-Chloro-chromen-2-one, which shares a similar structural motif with 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate, has been reported to exhibit antibacterial activity (A. Behrami, 2014). This indicates the potential of such compounds in developing new antibacterial agents.
4. Advanced Oxidation Processes for Environmental Contaminant Degradation
Studies on the stability and degradation of fluorotelomer sulfonates in advanced oxidation processes provide insights into the environmental fate and treatment of sulfonate-containing pollutants (Xiaoli Yang et al., 2014). This research is essential for understanding how to mitigate the impact of such contaminants on the environment.
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial, antifungal, anticancer, anti-hiv, and anti-inflammatory .
Mode of Action
Coumarin-chalcone hybrid molecules, which are structurally similar, have been shown to exhibit significant antioxidant potential . They work by inhibiting oxidative stress, a key mechanism in the treatment of several disease conditions .
Biochemical Pathways
Coumarin derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Coumarin-chalcone hybrid molecules have been shown to exhibit significant antioxidant potential , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
(4-chlorophenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO5S/c16-11-2-4-12(5-3-11)21-22(18,19)13-6-7-14-10(9-13)1-8-15(17)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIKJBGVCSHCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)
![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)
![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)
![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)
